molecular formula C9H8ClN3 B14018705 2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14018705
M. Wt: 193.63 g/mol
InChI Key: IEGUSKZJHLMBEN-UHFFFAOYSA-N
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Description

2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a cyclopropyl group at the 7-position of the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, particularly kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells . The molecular targets and pathways involved include EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group at the 7-position, which can influence its biological activity and pharmacokinetic properties. The cyclopropyl group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H8ClN3/c10-9-11-5-6-3-4-13(7-1-2-7)8(6)12-9/h3-5,7H,1-2H2

InChI Key

IEGUSKZJHLMBEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=CN=C(N=C32)Cl

Origin of Product

United States

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